CYP2A6 Inhibition IC50 of 3-(2,5-Dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one vs. Methoxsalen
In a standardized human CYP2A6 enzyme inhibition assay measuring 7-hydroxycoumarin formation, 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one displayed an IC50 of 330 nM. This value is comparable to methoxsalen (IC50 = 430 nM), the prototypical CYP2A6 inhibitor used as a positive control [1]. Other entries from the same assay series showed IC50 values spanning 360 nM to >100 μM, confirming that the 330 nM IC50 of the target compound places it in the top tier of this coumarin-based inhibitor set [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human CYP2A6-mediated coumarin 7-hydroxylation |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | Methoxsalen IC50 = 430 nM; other coumarin analogs in the same assay series show IC50 values from 360 nM to approximately 1.9 mM |
| Quantified Difference | Target IC50 ~1.3-fold lower IC50 than methoxsalen (330 nM vs 430 nM). Approximately 3-fold lower IC50 than the next closest comparator (360 nM). |
| Conditions | In vitro human CYP2A6 inhibition assay; substrate: coumarin; formation of 7-hydroxycoumarin measured fluorometrically at excitation/emission wavelengths of 355/460 nm; 95 test compounds screened in parallel. |
Why This Matters
CYP2A6 is the primary nicotine-metabolizing enzyme; an IC50 of 330 nM indicates that this compound is a potent CYP2A6 ligand suitable for development as a smoking cessation tool or as a probe for CYP2A6-mediated drug-drug interaction studies.
- [1] Qi X et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues. Eur J Pharm Sci. 2019;136:104944. Table 1: IC50 methoxsalen = 0.43 μM; https://pubmed.ncbi.nlm.nih.gov/31163215/ View Source
- [2] BindingDB entry BDBM109753. Inhibition of human CYP2A6-mediated 7-hydroxy coumarin formation. IC50 = 330 nM; http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109753 View Source
